![molecular formula C23H16F3NO3S B2553721 6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326894-35-2](/img/structure/B2553721.png)
6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H16F3NO3S and its molecular weight is 443.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemistry and Photostability
Quinoline derivatives have been studied for their photochemical behavior, including the process of heterolytic defluorination. This reaction pathway generates aryl cations in solution, which is significant for understanding the phototoxicity of these compounds when used as antibacterial agents in therapy. The efficiency of defluorination and the photostability of these molecules can vary with substitution patterns, influencing their suitability for various applications, including in medicinal chemistry (Fasani et al., 1999).
Metabolic Fate and Toxicology
The metabolic fate of synthetic cannabinoid receptor agonists structurally related to quinoline sulfonamides has been explored to identify in vitro phase I and II metabolites. Understanding the metabolism of these compounds, including the role of human carboxylesterases in ester hydrolysis, is crucial for developing analytical targets for toxicological screenings. This research underscores the importance of metabolism in the design of new compounds with pharmaceutical potential (Richter et al., 2022).
Synthesis and Chemical Transformations
Quinoline derivatives have been synthesized and transformed into various functionalized molecules, demonstrating the versatility of quinoline as a core structure in organic synthesis. These studies include the synthesis of o-quinodimethanes and their cycloaddition products, highlighting the potential of quinoline derivatives in synthesizing complex organic structures with applications in pharmaceuticals and materials science (Lenihan & Shechter, 1999).
Fluorination and Drug Design
The impact of fluorination on the properties of quinoline derivatives has been a subject of research, with studies showing that specific fluorination patterns can significantly affect the biological activity and pharmacokinetics of these compounds. Fluorinated quinolines have been synthesized and evaluated for their antibacterial potency, providing insights into the design of new antimicrobial agents (Chu et al., 1987).
Anticancer Activity
Investigations into the anticancer activity of quinoline derivatives have identified potent compounds with mechanisms involving apoptosis induction and cell growth inhibition. These studies contribute to the development of novel anticancer agents, underscoring the therapeutic potential of quinoline-based molecules in treating malignancies (Wang et al., 2009).
Propiedades
IUPAC Name |
6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-14-3-2-4-17(9-14)31(29,30)22-13-27(12-15-5-7-16(24)8-6-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFANJARTCLPRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
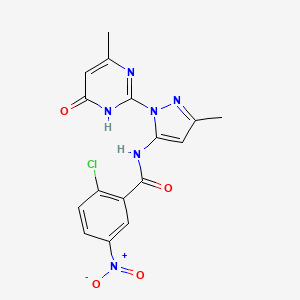
![3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2553640.png)
![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)
![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2553642.png)
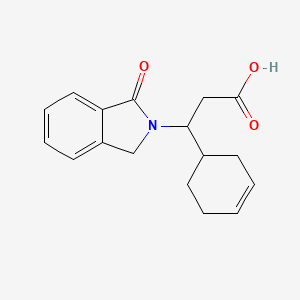
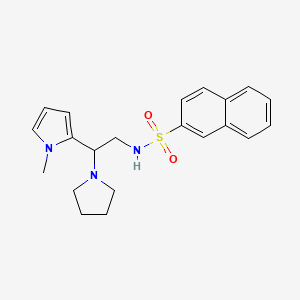
![methyl 2-[(2Z)-6-methoxy-2-[(5-nitrofuran-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)
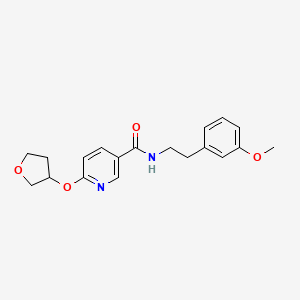

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)
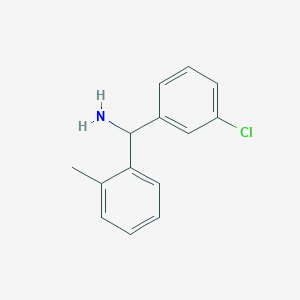
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)
